

# "6beta-Hydroxy Norethindrone Acetate chemical structure and properties"

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## Compound of Interest

Compound Name: 6beta-Hydroxy Norethindrone  
Acetate

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## 6β-Hydroxy Norethindrone Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a detailed overview of 6β-Hydroxy Norethindrone Acetate, a key metabolite of the synthetic progestin Norethindrone Acetate. The document covers its chemical structure, physicochemical properties, and insights into its metabolic formation. Furthermore, it delves into the intricate signaling pathways associated with progestins, offering a deeper understanding of their mechanism of action. This guide is intended to be a valuable resource for professionals in pharmaceutical research and development, offering foundational data, experimental considerations, and a framework for further investigation.

### Chemical Structure and Identification

6β-Hydroxy Norethindrone Acetate is a steroid hormone that is an oxidative metabolite of Norethindrone Acetate. Its chemical structure is characterized by a hydroxyl group at the 6β position of the steroid nucleus.

Chemical Structure:

(Illustrative partial structure showing hydroxylation at C6)

Table 1: Chemical Identifiers of 6β-Hydroxy Norethindrone Acetate

Identifier	Value
IUPAC Name	[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[1]
CAS Number	6856-27-5[2][3][4]
Molecular Formula	C <sub>22</sub> H <sub>28</sub> O <sub>4</sub> [2][5]
Molecular Weight	356.46 g/mol [2][5]
SMILES	<chem>C#C[C@]1(OC(C)=O)CC[C@H]2[C@@H]3C--INVALID-LINK--C4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]21C</chem> [5]
InChI Key	CQJBOOFNTJCBNL-JUYLZWB TSA-N[5]
Synonyms	6beta-Hydroxynorethisterone Acetate, Norethisterone Acetate EP Impurity F, (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one[5]

## Physicochemical Properties

The physical and chemical properties of 6β-Hydroxy Norethindrone Acetate are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of 6β-Hydroxy Norethindrone Acetate

Property	Value	Reference
Appearance	White to Off-White Solid	[6]
Melting Point	130-133 °C	[7]
Solubility	Soluble in Chloroform, Methanol, and DMSO	[3][7]
Storage	2-8 °C	[3]

## Metabolism and Synthesis

Norethindrone acetate is rapidly and completely deacetylated to its active metabolite, norethindrone, after oral administration.[6] Norethindrone then undergoes extensive metabolism, primarily through reduction of the A-ring and hydroxylation, followed by conjugation with sulfates and glucuronides.[6] The formation of 6 $\beta$ -Hydroxy Norethindrone is a known metabolic pathway.

While detailed, step-by-step protocols for the laboratory synthesis of 6 $\beta$ -Hydroxy Norethindrone Acetate are not readily available in the public domain, a general synthetic approach involves the oxidation of a 3,5-dienyl acetate derivative of norethindrone acetate.[6] Commercial availability of this compound as a reference standard from various suppliers suggests that established synthetic routes exist.[2][3]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6 $\beta$ -Hydroxy Norethindrone Acetate are often proprietary. However, based on established methods for the parent compound, the following outlines a general approach for its analysis.

### Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of norethindrone and its metabolites. The following is a representative protocol that can be adapted and optimized for 6 $\beta$ -Hydroxy Norethindrone Acetate.

Table 3: Representative HPLC Method Parameters for Norethindrone Analysis

Parameter	Condition
Column	Thermo Scientific C18 (250 x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate	Isocratic at 1.3 mL/min
Detection	UV at 245 nm
Internal Standard	Estradiol

#### Method Development and Validation Considerations:

- **Specificity:** The method should be able to resolve 6 $\beta$ -Hydroxy Norethindrone Acetate from norethindrone, norethindrone acetate, and other potential metabolites and impurities.
- **Linearity:** A calibration curve should be established over a suitable concentration range.
- **Accuracy and Precision:** Determined by replicate analysis of samples with known concentrations.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** Established to define the sensitivity of the method.
- **Robustness:** The method's performance should be evaluated under small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.

## Signaling Pathways

Norethindrone acetate, as a progestin, exerts its biological effects primarily through the progesterone receptor (PR). The binding of a progestin to the PR initiates a cascade of molecular events that ultimately modulate gene expression.

## Classical Genomic Pathway

In the classical pathway, the progesterin-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, leading to the modulation of gene transcription.

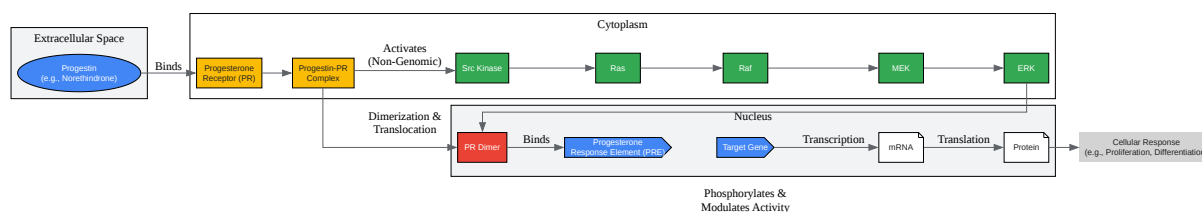
## Non-Genomic Signaling

Progestins can also trigger rapid, non-genomic effects that are independent of gene transcription. These effects are often mediated by membrane-associated progesterone receptors (mPRs) or through the interaction of classical PRs with signaling molecules in the cytoplasm. A key non-genomic pathway involves the activation of Src tyrosine kinase and the subsequent stimulation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade.<sup>[1][8]</sup> This pathway can, in turn, influence cellular processes such as proliferation and differentiation. There is also evidence of cross-talk between the progesterone receptor and the estrogen receptor in activating these signaling pathways.<sup>[1][8]</sup>

## Visualizations

### Progesterone Receptor Signaling Pathway

The following diagram illustrates the classical genomic and non-genomic signaling pathways of progesterone receptors.

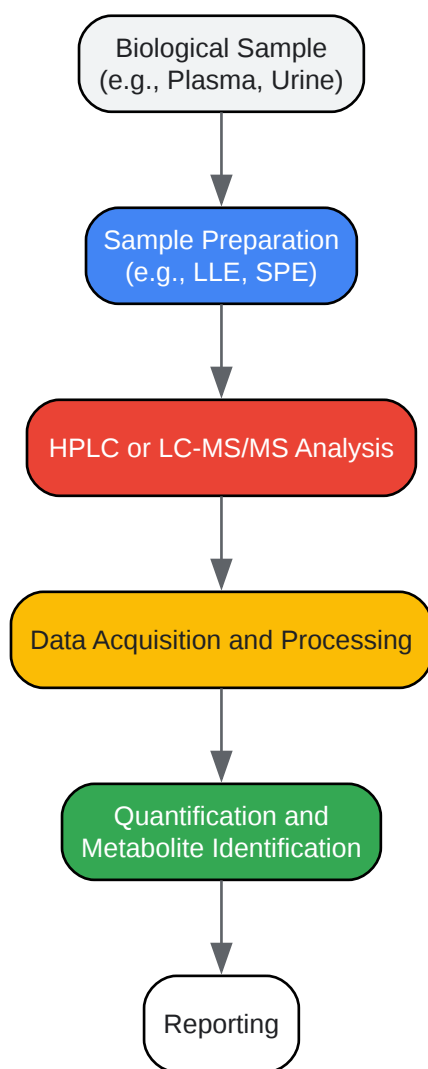


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Caption: Progesterone Receptor Signaling Pathways.

## Experimental Workflow for Metabolite Analysis

The diagram below outlines a typical experimental workflow for the analysis of steroid metabolites like 6 $\beta$ -Hydroxy Norethindrone Acetate from biological samples.



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Caption: Steroid Metabolite Analysis Workflow.

## Conclusion

6 $\beta$ -Hydroxy Norethindrone Acetate is a significant metabolite in the biotransformation of Norethindrone Acetate. A thorough understanding of its chemical and physical properties, as well as the signaling pathways it may influence, is essential for a complete pharmacological and toxicological assessment of its parent drug. This technical guide provides a consolidated resource of current knowledge to aid researchers in their ongoing investigations into the complex world of synthetic progestins and their metabolites. Further research is warranted to fully elucidate the specific biological activity and metabolic fate of 6 $\beta$ -Hydroxy Norethindrone Acetate.

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